4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine
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Overview
Description
4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine typically involves the introduction of phenylsulfanyl groups to a pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with thiophenol under specific conditions to introduce the phenylsulfanyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a different pyrimidine derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrimidine derivatives without phenylsulfanyl groups.
Substitution: Pyrimidine derivatives with different functional groups replacing the phenylsulfanyl groups.
Scientific Research Applications
4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfanyl)-2-butanol
- 4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine
- Methyl 2-phenylsulfinylacetate
Uniqueness
4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine is unique due to the presence of two phenylsulfanyl groups attached to the pyrimidine ring. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds. The dual phenylsulfanyl groups may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-phenylsulfanyl-5-(phenylsulfanylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S2/c18-17-19-11-13(12-21-14-7-3-1-4-8-14)16(20-17)22-15-9-5-2-6-10-15/h1-11H,12H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPRKLNEVTOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN=C(N=C2SC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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